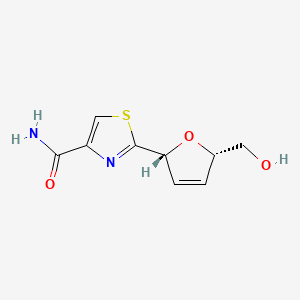

2',3'-Didehydro-2',3'-dideoxytiazofurin

Descripción general

Descripción

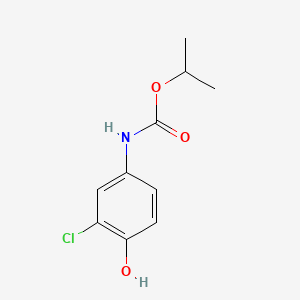

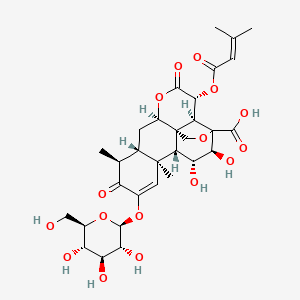

2’,3’-Didehydro-2’,3’-dideoxytiazofurin is a type of nucleoside analog. It is part of two classes of nucleosides, the 2’,3’-dideoxy and 2’,3’-didehydro-2’,3’-dideoxypyrimidine nucleosides . These nucleosides have potential as anti-HIV drugs .

Synthesis Analysis

The synthesis of 2’,3’-Didehydro-2’,3’-dideoxytiazofurin involves a process that provides further evidence for a sulfur-oxygen interaction in thiazole nucleosides .Molecular Structure Analysis

The molecular structure of 2’,3’-Didehydro-2’,3’-dideoxytiazofurin shows a close contact between the thiazole S and the pentose O (1’) atoms. S…O (1’) distances are 2.834 (2) A in (1) and 2.835 (1) A in (2), resulting from C-glycosidic torsion angles of 14.1 (2) and 5.2 (3) degrees respectively .Chemical Reactions Analysis

The chemical reactions of 2’,3’-Didehydro-2’,3’-dideoxytiazofurin involve radical deoxygenation of xanthate using environmentally friendly and low-cost reagents .Physical And Chemical Properties Analysis

2’,3’-Didehydro-2’,3’-dideoxytiazofurin is a white crystalline solid or powder. It is odorless and water-soluble .Aplicaciones Científicas De Investigación

Antiviral Activity Against HIV : 2',3'-didehydro-2',3'-dideoxyribonucleosides (ddeNs), including derivatives of 2',3'-Didehydro-2',3'-dideoxytiazofurin, have shown potent and selective inhibition of human immunodeficiency virus (HIV) in vitro. These compounds, especially ddeCyd, are effective against HIV-induced cytopathogenicity (Balzarini et al., 1987).

Chemical Stability : A study on the acidic stability of 2',3'-Didehydro-2',3'-dideoxynucleosides, which are clinically relevant as antiviral agents, found that these nucleosides could degrade under acidic conditions. This insight is crucial for understanding the stability and potential therapeutic applications of these compounds (Shi et al., 2004).

Selective Action on HIV Reverse Transcriptase : A comparative study showed that 2',3'-didehydro-2',3'-dideoxythymidine triphosphate, a related compound, has a selective action on HIV reverse transcriptase compared to human DNA polymerases. This property contributes to its selective anti-HIV activity and is a critical aspect for its therapeutic use (Huang, Farquhar, & Plunkett, 1992).

Combination Therapy for HIV : In a study investigating the metabolism and combination therapy potential of 2',3'-Dideoxy-2',3'-Didehydro-β-l(−)-5-Fluorocytidine (a related compound), it was found that combining this compound with other clinically approved anti-HIV drugs could synergistically inhibit HIV replication. This suggests a potential role in combination antiretroviral therapy (Dutschman et al., 1998).

Potent and Selective Inhibition of HIV : Carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine, a novel nucleoside analog related to 2',3'-Didehydro-2',3'-dideoxytiazofurin, emerged as a potent and selective anti-HIV agent. Its ability to inhibit HIV replication at low toxic concentrations makes it a promising candidate for treating AIDS (Vince et al., 1988).

Safety And Hazards

Direcciones Futuras

The pursuit of more effective nucleoside analogs remains an area of high interest to many investigators. Detailed structure-activity data for two classes of nucleosides, the 2’,3’-dideoxy and 2’,3’-didehydro-2’,3’-dideoxypyrimidine nucleosides, will prove useful to investigators in identifying new synthetic target molecules while avoiding unnecessary duplication of previous synthetic efforts .

Propiedades

IUPAC Name |

2-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7/h1-2,4-5,7,12H,3H2,(H2,10,13)/t5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUJIUYEOGTBMH-CAHLUQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(OC1CO)C2=NC(=CS2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H](O[C@@H]1CO)C2=NC(=CS2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157252 | |

| Record name | 2',3'-Didehydro-2',3'-dideoxytiazofurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-Didehydro-2',3'-dideoxytiazofurin | |

CAS RN |

131922-30-0 | |

| Record name | 2',3'-Didehydro-2',3'-dideoxytiazofurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131922300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Didehydro-2',3'-dideoxytiazofurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-3-pyrimido[2,1-b][1,3]benzoxazolecarboxylic acid ethyl ester](/img/structure/B1199404.png)

![10-Oxabenzo[def]chrysen-9-one](/img/structure/B1199405.png)

![4,6-Dimethyl-1-oxido-[1,2,5]oxadiazolo[3,4-d]pyrimidin-1-ium-5,7-dione](/img/structure/B1199406.png)